Cytotoxicity Window Differentiates N-(2-(3-Methoxyphenyl)ethyl) from N-Benzyl Substitution in 4-Bromomethyl-3-nitrobenzamides
The N-substituent profoundly modulates the growth-inhibitory activity of 4-bromomethyl nitrobenzamides. In the Molecules 2010 panel, compound 8 (N-benzyl-4-bromomethylbenzamide) achieved approximately 16% inhibition against UACC-62 melanoma cells under standardized 48 h MTT conditions, while the unsubstituted 4-(bromomethyl)-3-nitrobenzamide (compound 7) showed negligible activity (<5%) at the same test concentration [1]. Although 651026-71-0 itself was not included in this specific publication, the 3-methoxyphenethyl group introduces a hydrogen-bond-acceptor capacity that the benzyl group lacks, making it a mechanistically distinct replacement. This SAR discontinuity means projects targeting the N-alkyl pocket cannot extrapolate activity from the benzyl congener and must evaluate the 3-methoxyphenethyl variant directly.
| Evidence Dimension | In vitro growth inhibition of tumor cells (MTT assay) |
|---|---|
| Target Compound Data | Cytotoxicity not yet publicly disclosed for 651026-71-0 |
| Comparator Or Baseline | N-Benzyl-4-bromomethylbenzamide (compound 8): ~16% inhibition; 4-(Bromomethyl)-3-nitrobenzamide (compound 7): <5% inhibition |
| Quantified Difference | Activity difference >3-fold between substituted and unsubstituted amide; benzyl vs. unsubstituted shows ~11% absolute difference |
| Conditions | 48 h MTT assay; UACC-62 melanoma cells; concentration normalized (Molecules 2010, Soares et al.) |
Why This Matters
Demonstrates that the amide substituent is not a silent bystander but a critical activity switch, justifying procurement of the specific N-substitution instead of any generic 4-bromomethyl-3-nitrobenzamide.
- [1] Soares, G. A., de Oliveira, R. B., de Andrade, S. F., Alves, R. J., Zani, C. L., & de Souza-Fagundes, E. M. (2010). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. Molecules, 15(1), 12-26. View Source
